1-[2-(3-methylphenoxy)ethyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-5-4-6-13(11-12)15-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTHCQMTPFZJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and pyrrolidine.
Reaction Conditions: The reaction involves the alkylation of pyrrolidine with 2-(3-methylphenoxy)ethyl chloride under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Industrial Production: For large-scale production, the process may be optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(3-methylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[2-(3-methylphenoxy)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Observations:
- Substituent Position : Para-substituted analogs (e.g., SC-22716) show higher specificity for LTA4 hydrolase, while meta-substituted derivatives (e.g., target compound) may favor CNS targets due to reduced steric hindrance .
- Electronic Effects: Bromine (electron-withdrawing) in 4-bromophenoxy derivatives enhances reactivity in synthesis, whereas methyl (electron-donating) may improve metabolic stability .
Physicochemical Properties
Table 2: Calculated Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | C₁₃H₁₉NO | 205.30 | 2.1 | 12 |
| SC-22716 | C₁₈H₂₁NO | 267.37 | 4.3 | 12 |
| 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine | C₁₂H₁₆BrNO | 284.17 | 2.8 | 12 |
*logP values estimated using fragment-based methods.
Research Findings and Hypotheses
Structure-Activity Relationships (SAR)
- Phenoxy Position: Para-substituted phenoxy groups (e.g., SC-22716) optimize enzyme inhibition (LTA4 hydrolase), while meta-substituents (target compound) may favor receptor binding (e.g., MAO-A or opioid receptors) .
- Substituent Size : Smaller groups (methyl) enhance blood-brain barrier penetration, whereas bulkier groups (benzyl) improve target selectivity but reduce bioavailability .
Q & A
Basic: What safety protocols should be followed when handling 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected before use and removed using proper techniques to avoid contamination .
- Ventilation: Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is recommended if aerosolization is possible .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
- Emergency Procedures: Immediate washing with water for 15 minutes in case of skin/eye exposure. Consult safety data sheets (SDS) for first-aid measures .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
- Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones (e.g., using NaBH₄ or H₂/Pd) to form the pyrrolidine core .
- Ether Linkage Introduction: Williamson ether synthesis between 3-methylphenol and a bromoethylpyrrolidine intermediate. Catalytic bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) enhance yield .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Advanced: How can reaction conditions be optimized to reduce byproduct formation during synthesis?
Answer:
- Temperature Control: Lower reaction temperatures (0–5°C) during sensitive steps (e.g., nitration or halogenation) to suppress side reactions .
- Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to minimize homocoupling byproducts. Ligand additives (e.g., XPhos) improve regioselectivity .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% in coupling steps .
- Byproduct Analysis: Employ HPLC-MS or GC-MS to identify impurities. Adjust stoichiometry (e.g., 1.2 equivalents of boronic acids) to limit unreacted starting materials .
Advanced: How can contradictory biological activity data across assay systems be resolved?
Answer:
- Assay Standardization: Normalize protocols for cell line viability (e.g., MTT vs. ATP-based assays) and use internal controls (e.g., reference inhibitors) .
- Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) to calculate accurate IC₅₀ values. Triplicate replicates reduce variability .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Engagement Studies: Use techniques like thermal shift assays or SPR to confirm direct binding to purported targets .
Advanced: How can computational methods enhance structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., GPCRs or kinases). Validate with mutagenesis data .
- QSAR Modeling: Train models on datasets with ≥50 analogs. Descriptors like logP, polar surface area, and H-bond donors correlate with permeability .
- MD Simulations: Run 100-ns trajectories to assess conformational stability of pyrrolidine derivatives in lipid bilayers or protein pockets .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitution reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structure (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; aromatic signals at δ 6.5–7.2 ppm) .
- LC-HRMS: Accurately determine molecular weight (e.g., [M+H]+ at m/z 246.1492 for C₁₄H₂₀NO⁺) and detect impurities .
- X-ray Crystallography: Resolve stereochemistry of chiral centers (if applicable) using single-crystal diffraction .
Advanced: What strategies mitigate off-target effects in pharmacological studies?
Answer:
- Selectivity Screening: Test against panels of related receptors/enzymes (e.g., CEREP or Eurofins panels) to identify cross-reactivity .
- CRISPR Knockout Models: Validate target specificity using cell lines with gene knockouts (e.g., CRISPR-Cas9-edited HEK293 cells) .
- Proteome Profiling: Apply affinity pulldown with quantitative proteomics (e.g., TMT labeling) to map unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
